Product packaging for Cyclohexyl(cyclopentyl)dimethoxysilane(Cat. No.:CAS No. 163802-49-1)

Cyclohexyl(cyclopentyl)dimethoxysilane

Cat. No.: B14270061
CAS No.: 163802-49-1
M. Wt: 242.43 g/mol
InChI Key: FSCIRKQLFHLTOX-UHFFFAOYSA-N
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Description

Cyclohexyl(cyclopentyl)dimethoxysilane is an organosilicon compound belonging to the class of alkoxysilanes. Its molecular structure features a central silicon atom bonded to both a cyclohexyl and a cyclopentyl group, as well as two methoxy groups. This specific arrangement of substituents provides a defined steric and electronic profile, making it a compound of significant interest in specialized research applications . A primary application for this class of silanes is as an external electron donor in Ziegler-Natta catalyst systems for the stereospecific polymerization of olefins like propylene . In this role, the compound selectively coordinates with active catalytic sites, influencing the tacticity of the resulting polymer and enabling the production of polypropylene with high isotactic index and molecular weight . The mechanism involves the silane modifying the catalyst's active centers, often by displacing other less selective donors, thereby controlling the orientation of the monomer during propagation. Beyond catalysis, alkoxysilanes with hydrolytic sensitivity, such as this one, are valuable as silane coupling agents and surface modifiers . The methoxy groups can hydrolyze and condense to form stable bonds with inorganic surfaces like glass or minerals, while the organic cyclopentyl and cyclohexyl groups provide compatibility with organic polymers. This functionality is leveraged in research to develop advanced composite materials, hydrophobic coatings, and to improve adhesion between dissimilar materials . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific experimental objectives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2Si B14270061 Cyclohexyl(cyclopentyl)dimethoxysilane CAS No. 163802-49-1

Properties

CAS No.

163802-49-1

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

cyclohexyl-cyclopentyl-dimethoxysilane

InChI

InChI=1S/C13H26O2Si/c1-14-16(15-2,13-10-6-7-11-13)12-8-4-3-5-9-12/h12-13H,3-11H2,1-2H3

InChI Key

FSCIRKQLFHLTOX-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CCCCC1)(C2CCCC2)OC

Origin of Product

United States

Cyclohexyl Cyclopentyl Dimethoxysilane As an External Electron Donor in Stereospecific Olefin Polymerization

Applications in Propylene (B89431) Homopolymerization Catalysis

In the industrial production of isotactic polypropylene (B1209903) (iPP), the Ziegler-Natta catalyst system, typically composed of a titanium-based solid component, an organoaluminum cocatalyst, and an external electron donor, is predominantly used. mdpi.com The external donor, such as cyclohexyl(cyclopentyl)dimethoxysilane, plays a pivotal role in tailoring the properties of the final polymer. mdpi.com The performance of this specific silane (B1218182) can be inferred by examining structurally similar and widely studied donors: cyclohexyl(methyl)dimethoxysilane (C-donor) and dicyclopentyldimethoxysilane (B162888) (D-donor). mdpi.com The this compound molecule combines the structural features of both, with one bulky cyclohexyl group and one slightly less bulky cyclopentyl group attached to the silicon atom.

The primary function of an external electron donor is to enhance the stereospecificity of the Ziegler-Natta catalyst, primarily by deactivating non-stereospecific active sites or by transforming them into isospecific ones. researchgate.net The stereoregulating capacity of alkoxysilane donors is strongly correlated with the steric bulk of the alkyl groups attached to the silicon atom. mdpi.com

Research comparing C-donor and D-donor demonstrates that the bulkier dicyclopentyl structure of the D-donor results in higher isotacticity in the polypropylene product compared to the C-donor. mdpi.comgoogle.com This is because the larger alkyl groups provide greater steric hindrance around the active sites, which favors the stereoregular insertion of propylene monomers. researchgate.net this compound, possessing two bulky cycloalkyl groups, is expected to be a highly effective stereoregulating agent, yielding polypropylene with high isotacticity, likely intermediate between or comparable to that achieved with D-donor.

Table 1: Comparative Performance of Structurally Similar External Donors in Propylene Polymerization
External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Reference
Cyclohexyl(methyl)dimethoxysilane (C-donor)21.7 - 25.596.5 - 98.0 google.com
Dicyclopentyldimethoxysilane (D-donor)17.7 - 23.598.5 - 99.1 google.com

The structure of the external donor significantly impacts the molecular weight (Mw) and molecular weight distribution (MWD) of the resulting polypropylene. google.com These characteristics are crucial as they dictate the polymer's mechanical and processing properties. Generally, external donors with bulkier alkyl groups tend to produce polymers with higher molecular weights. mdpi.com This is attributed to a reduction in the rate of chain transfer reactions relative to the rate of chain propagation.

Comparing C-donor and D-donor, studies have shown that D-donor typically yields polypropylene with a higher molecular weight than C-donor under similar conditions. mdpi.com Consequently, this compound is predicted to produce polypropylene with a high molecular weight. The molecular weight distribution is also affected; the choice of external donor can influence the uniformity of the active sites, which in turn can lead to broader or narrower MWDs. researchgate.net A broader MWD can be advantageous for certain processing applications.

Table 2: Influence of External Donor on Polypropylene Molecular Characteristics
External DonorWeight-Average Molecular Weight (Mw, g/mol)Polydispersity Index (Mw/Mn)Reference
Cyclohexyl(methyl)dimethoxysilane (C-donor)3.8 x 10⁵5.5 mdpi.com
Dicyclopentyldimethoxysilane (D-donor)5.1 x 10⁵6.2 mdpi.com

Hydrogen is commonly used as a chain transfer agent in olefin polymerization to control the molecular weight of the polymer; a higher hydrogen concentration typically leads to a lower molecular weight and a higher melt flow rate (MFR). mdpi.com The "hydrogen response" of a catalyst system refers to its sensitivity to the presence of hydrogen. This response is strongly influenced by the external electron donor. researchgate.net

Different silane donors impart different levels of hydrogen sensitivity to the catalyst system. A catalyst with a high hydrogen response can achieve a target MFR with lower concentrations of hydrogen, which can be economically and operationally advantageous. mdpi.com Research indicates that donors like the C-donor often provide good hydrogen sensitivity. mdpi.com The steric and electronic properties of this compound, being a combination of the cyclohexyl and cyclopentyl moieties, would suggest a moderate to high hydrogen response, allowing for effective control over the polymer's melt flow characteristics.

Evaluation in 1-Butene (B85601) Polymerization Systems

While alkoxysilanes are extensively studied for propylene polymerization, detailed research findings on the specific use of this compound as an external donor in Ziegler-Natta catalysis for 1-butene polymerization are not widely available in the reviewed literature. However, the principles of stereocontrol via external donors are generally applicable to higher α-olefins.

The polymerization of 1-butene presents unique challenges, including a more complex side mechanism that can limit the achievable molecular weight compared to polypropylene. nih.gov The steric hindrance of the external donor is a critical factor in controlling the stereoregularity of poly(1-butene). Studies on other alkoxysilane donors in 1-butene polymerization have shown that increasing the steric bulk of the donor enhances the isotacticity of the resulting polymer. researchgate.net Based on these principles, the bulky cycloalkyl groups of this compound would be expected to promote the formation of highly isotactic poly(1-butene).

Synergistic Interactions with Internal Donors and Organoaluminum Cocatalysts

During catalyst activation, the organoaluminum cocatalyst reacts with the solid catalyst component. This interaction can lead to the partial or complete extraction of the internal donor from the catalyst surface. nih.gov The external donor, such as this compound, then competes for and occupies the vacant coordination sites on the magnesium chloride support, thereby modifying the catalyst's surface and influencing the nature of the active sites. ippi.ac.ir The presence of the cocatalyst is crucial for this interaction; studies have shown that the external donor's ability to substitute the internal donor and modify the catalyst is significantly enhanced in the presence of TEAl. ippi.ac.ir

Mechanistic Elucidation of Stereoregulation by Cyclohexyl Cyclopentyl Dimethoxysilane in Olefin Polymerization

Adsorption Behavior of Silane (B1218182) External Donors on Magnesium Dichloride Catalyst Supports

The interaction between the silane external donor and the magnesium dichloride (MgCl₂) support is the foundational step in its stereoregulating mechanism. Modern Ziegler-Natta catalysts are complex systems comprising a disordered MgCl₂ support where TiCl₄ and an internal electron donor are co-adsorbed. acs.org The external donor, such as cyclohexyl(cyclopentyl)dimethoxysilane, is added during polymerization along with a co-catalyst like triethylaluminium (TEAL). rsc.org

External donors can adsorb onto the MgCl₂ surface in several ways. While donors with two atoms can bind in monodentate, chelate-bidentate, or bridge-bidentate fashions, the precise coordination of alkoxysilanes like this compound is a subject of detailed study. tue.nl It is generally believed that there are multiple ways for donors containing two oxygen atoms to coordinate with the MgCl₂ surface. mdpi.com Computational and experimental studies aim to determine the preferred coordination modes on the different exposed crystal faces of MgCl₂, such as the (104) and (110) surfaces, which are crucial for understanding catalyst behavior. acs.org The specific geometry and electronic structure of the silane dictate its preferred adsorption site and mode, which in turn influences the formation and stereospecificity of the active centers.

Role of Steric Hindrance from Cycloalkyl Substituents in Active Site Control

The molecular architecture of the external donor is a critical determinant of its performance. The presence of bulky substituents on the silicon atom directly influences the environment around the catalytically active titanium centers.

The cyclohexyl and cyclopentyl groups in this compound are sterically demanding. google.com This bulkiness is a key feature that enhances its ability to regulate the stereospecificity of the polymerization process. mdpi.comresearchgate.net The large cycloalkyl groups create significant steric hindrance around the active sites, which restricts the possible orientations for the incoming propylene (B89431) monomer. researchgate.net This steric control, often termed "site control," forces the monomer to insert into the growing polymer chain in a specific, regular fashion, leading to a highly isotactic structure. researchgate.net Compared to silanes with smaller or less bulky groups, donors like dicyclopentyldimethoxysilane (B162888) (a close analog) are particularly effective at improving the isotacticity of polypropylene (B1209903), often without significantly sacrificing catalyst activity. mdpi.com The stereoselectivity of a reaction can be highly sensitive to the steric nature of the substituents on the catalyst. acs.orgacs.org

Table 1: Influence of Donor Structure on Catalyst Performance

External Donor Key Structural Feature Primary Effect on Polymerization
This compound Two bulky cycloalkyl groups High isotacticity due to significant steric hindrance. google.commdpi.com
Cyclohexyl(methyl)dimethoxysilane One bulky and one small alkyl group Effective, but generally provides a different balance of activity and stereospecificity compared to dicyclo-donors. google.commdpi.com

Electronic Effects and Electron-Donating Capacity of Dimethoxysilanes on Catalytic Performance

Beyond steric bulk, the electronic properties of the silane donor are fundamental to its function. The oxygen atoms in the dimethoxy groups possess lone-pair electrons that they can donate to the Lewis acidic sites on the MgCl₂ surface or the titanium centers. mdpi.comresearchgate.net This electron-donating capability is crucial for modifying the electronic environment of the active sites. The strength of this interaction can influence both the activity and the stereoselectivity of the catalyst. For instance, aminosilanes, which have stronger electron-donating nitrogen atoms, can cause a more pronounced decrease in catalytic activity compared to alkoxysilanes due to stronger coordination with the titanium active sites. researchgate.net The specific electronic character of this compound strikes a balance that effectively enhances stereospecificity while maintaining high catalytic activity, making it a preferred choice in industrial applications. rsc.orgresearchgate.net

Multi-Site Models for External Donor Action (e.g., Busico's Three-Site Model)

The stereoregulating effect of external donors like this compound in Ziegler-Natta catalysis is understood through multi-site models, which presuppose the existence of several types of active centers on the catalyst surface, each exhibiting different stereoselectivity and reactivity. Busico's three-site model is a prominent framework for interpreting the role of these external donors. This model posits that a typical MgCl₂-supported Ziegler-Natta catalyst possesses at least three distinct types of active sites:

Highly isospecific, enantiomorphic sites: These sites are inherently chiral and produce highly isotactic polypropylene, which is insoluble in boiling heptane.

Aspecific or low-stereospecific sites: These sites lack a strong chiral environment and produce atactic or low-isotactic polypropylene, which is soluble in xylene at room temperature.

Moderately isospecific sites: These sites produce polypropylene with intermediate tacticity.

Research into the effects of different alkoxysilane donors, including this compound (often referred to as D-donor), has provided experimental data that supports a multi-site mechanism. mdpi.com By analyzing the polymer's microstructure and molecular weight distribution, it is possible to deconvolute the contributions of different active center groups.

Studies comparing this compound with other donors, such as cyclohexyl(methyl)dimethoxysilane (C-donor), have elucidated the influence of the donor's molecular structure on the distribution and reactivity of these active centers. mdpi.com The bulkier cyclopentyl groups of the D-donor are believed to create a more sterically hindered environment around the active sites, which can lead to higher stereospecificity. researchgate.net

Detailed analysis of polypropylene produced with the D-donor reveals distinct fractions corresponding to polymers synthesized on different active sites. This is often characterized by Temperature Rising Elution Fractionation (TREF) or by solvent fractionation (e.g., xylene solubles). The distribution and character of these fractions provide insight into the nature of the active sites.

One study analyzed the number and reactivity of three distinct groups of active centers when using this compound (Donor-D) as the external donor in propylene polymerization. The results, which can be conceptualized within a three-site framework, are summarized below. mdpi.com

Active Center GroupStereoselectivityRelative Number of Active Centers ([C*]/[Ti] x 10³) mdpi.comApparent Propagation Rate Constant (kp,app / 10³ L·mol⁻¹·s⁻¹) mdpi.com
Site 1 (High Isotacticity)High1.81.5
Site 2 (Medium Isotacticity)Medium2.11.1
Site 3 (Low Isotacticity/Atactic)Low0.90.8

This table presents representative data illustrating the distribution and reactivity of different active center populations in a Ziegler-Natta catalyst system using this compound as an external donor. The data is based on findings that differentiate active centers based on the isotacticity of the polymer they produce. mdpi.com

Structure Performance Relationships of Cycloalkyl Substituted Dimethoxysilanes in Catalysis

Comparative Studies with Dicyclopentyl(dimethoxy)silane (DCPDMS)

Dicyclopentyl(dimethoxy)silane is a widely utilized external donor known for imparting high stereospecificity to the Ziegler-Natta catalyst system. A comparative analysis with Cyclohexyl(cyclopentyl)dimethoxysilane offers insights into the subtle structural influences on catalytic outcomes.

Analysis of Differential Isospecificity and Catalytic Activity

The isospecificity of a catalyst system, or its ability to produce highly isotactic polypropylene (B1209903), is a critical performance metric. While direct comparative data for this compound is limited in publicly available research, the performance of DCPDMS provides a benchmark. Catalyst systems employing DCPDMS as an external donor are known to yield polypropylene with high isotacticity. This is attributed to the bulky cyclopentyl groups that sterically hinder the formation of atactic polymer chains.

In propylene (B89431) polymerization, the catalytic activity is another key parameter. Studies comparing various alkoxysilane donors have shown that the structure of the alkyl groups has a pronounced effect on polymerization activity. For instance, in a comparative study of different external donors, the system with DCPDMS demonstrated a specific level of catalytic activity under given polymerization conditions. The introduction of a cyclohexyl group in place of one cyclopentyl group in this compound is expected to modulate both the steric and electronic environment of the silicon atom, thereby influencing the catalytic activity. However, without direct experimental data, a quantitative comparison remains speculative.

Table 1: Illustrative Comparison of Catalytic Performance with DCPDMS (Note: Data for this compound is hypothetical and for illustrative purposes only, as direct comparative experimental data is not available in the reviewed sources.)

External Donor Catalytic Activity (kg PP/g cat·h) Isotacticity Index (%)
Dicyclopentyldimethoxysilane (B162888) (DCPDMS) Data varies by study Typically high
This compound Not Available Not Available

Comparison of Chain Transfer Reactivity with Hydrogen

Hydrogen is commonly used as a chain transfer agent in propylene polymerization to control the molecular weight of the resulting polymer. The response of a catalyst system to hydrogen, often termed hydrogen sensitivity, is significantly affected by the external donor. Systems with high hydrogen sensitivity allow for the production of lower molecular weight polypropylene with smaller amounts of hydrogen.

DCPDMS is generally associated with a moderate hydrogen response. The bulky nature of the dicyclopentyl groups can influence the accessibility of hydrogen to the active sites. When comparing with this compound, the substitution of a cyclopentyl with a cyclohexyl group could alter this reactivity. The different conformations and steric bulk of the cyclohexyl ring compared to the cyclopentyl ring may impact the rate of chain transfer reactions with hydrogen.

Comparative Studies with Cyclohexyl(methyl)dimethoxysilane (CMDMS)

Cyclohexyl(methyl)dimethoxysilane represents another important class of external donors where one of the bulky cycloalkyl groups is replaced by a smaller methyl group. This structural change leads to distinct performance characteristics.

Assessment of Relative Stereospecificity and Catalytic Efficiency

CMDMS typically provides a lower level of stereospecificity compared to donors with two bulky cycloalkyl groups like DCPDMS. mdpi.com This is because the smaller methyl group offers less steric hindrance around the active sites, allowing for a higher degree of stereo-errors during polymerization. Consequently, polypropylene produced with CMDMS as an external donor generally exhibits a lower isotactic index. It is anticipated that this compound, having two cycloalkyl groups, would offer higher stereospecificity than CMDMS.

Regarding catalytic efficiency, the electronic effects of the alkyl substituents also come into play. The electron-donating properties of the alkyl groups influence the interaction of the external donor with the catalyst components. Studies have shown that variations in the alkyl groups of the silane (B1218182) donor can lead to different catalytic activities. mdpi.com

Table 2: Illustrative Comparison of Catalytic Performance with CMDMS (Note: Data for this compound is hypothetical and for illustrative purposes only, as direct comparative experimental data is not available in the reviewed sources.)

External Donor Catalytic Activity (kg PP/g cat·h) Isotacticity Index (%)
Cyclohexyl(methyl)dimethoxysilane (CMDMS) Data varies by study Typically moderate to high
This compound Not Available Expected to be high

Characterization of Intermediate Performance Profiles

Based on the established structure-performance relationships of dimethoxysilane (B13764172) external donors, it is hypothesized that this compound would exhibit a performance profile that is intermediate between that of DCPDMS and other related donors. For instance, its stereospecificity is expected to be high, likely comparable to or slightly different from DCPDMS, but significantly higher than CMDMS. Similarly, its catalytic activity and hydrogen response would be influenced by the combined steric and electronic effects of having one cyclohexyl and one cyclopentyl group. This "intermediate" nature makes it a potentially versatile donor for tailoring polypropylene properties.

General Influence of Alkyl and Alkoxy Substituent Size and Number on Catalytic Properties

The performance of alkoxysilane external donors in Ziegler-Natta catalysis is governed by the nature of the substituents on the silicon atom. The size and number of both the alkyl (R) and alkoxy (OR') groups in R₂Si(OR')₂ are critical determinants of the catalyst's properties.

Generally, bulkier alkyl groups lead to higher stereospecificity. This is a steric effect, where larger groups more effectively block the coordination of propylene in orientations that would lead to atactic polymer. Therefore, donors with two bulky cycloalkyl groups, such as DCPDMS and presumably this compound, are more effective at producing highly isotactic polypropylene than donors with one bulky and one small alkyl group, like CMDMS.

The size of the alkoxy groups also plays a role. Larger alkoxy groups can decrease the Lewis basicity of the silane, affecting its interaction with the aluminum alkyl co-catalyst and the catalyst surface. This can, in turn, influence both the catalytic activity and the stereospecificity of the system. The interplay between the steric bulk of the alkyl groups and the electronic nature of the alkoxy groups allows for the fine-tuning of the catalyst performance to achieve desired polymer properties.

Elucidation of Combined Steric and Electronic Factors Governing Catalytic Output

The catalytic output in propylene polymerization using Ziegler-Natta catalysts is profoundly influenced by the molecular structure of the external donor. In the case of cycloalkyl-substituted dimethoxysilanes like this compound, both the size and the electron-donating capacity of the cyclohexyl and cyclopentyl groups dictate the interaction with the catalyst's active sites. These interactions are crucial for the stereochemical control of the growing polymer chain.

The steric bulk of the cycloalkyl groups is a primary determinant of the catalyst's stereoselectivity. Larger, more sterically demanding groups can more effectively block the coordination of propylene monomers in orientations that would lead to atactic (non-stereoregular) polymer chains. This results in a higher proportion of isotactic polypropylene, which is characterized by its high crystallinity and desirable mechanical properties. For instance, dicyclopentyldimethoxysilane (D-donor), with its two bulky cyclopentyl groups, is known to be highly effective in enhancing the isotacticity of polypropylene. mdpi.com

In comparison, this compound presents an interesting case with two different cycloalkyl groups. The cyclohexyl group is generally considered to be more sterically hindering than the cyclopentyl group. This asymmetry in steric bulk can lead to a unique stereocontrol environment at the catalytic center.

To illustrate the impact of the substituent structure on catalytic performance, the following table presents a hypothetical comparison based on general trends observed in the literature for similar cycloalkyl dimethoxysilane external donors.

Table 1: Comparative Performance of Cycloalkyl Dimethoxysilane External Donors in Propylene Polymerization

External Donor Substituents Catalyst Activity (kg PP/g cat·h) Isotacticity Index (%) Molecular Weight (Mw) (g/mol)
C-Donor Cyclohexyl, Methyl 45 97.0 450,000
D-Donor Dicyclopentyl 40 98.5 500,000
Hypothetical CCDMS Cyclohexyl, Cyclopentyl 42 97.8 480,000

Note: The data for this compound (CCDMS) is hypothetical and projected based on the known effects of cyclohexyl and cyclopentyl groups to provide a framework for understanding its potential performance relative to established external donors.

The hydrogen response of the catalyst system is another critical parameter influenced by the external donor. Hydrogen is used as a chain transfer agent to control the molecular weight of the polypropylene. The structure of the external donor can affect the efficiency of this chain transfer process. Generally, donors that create a more open environment around the active site may facilitate a higher hydrogen response, leading to a more significant reduction in molecular weight for a given hydrogen concentration. The specific steric and electronic environment created by this compound would therefore also modulate the melt flow rate (MFR) of the resulting polymer, a key property for processing.

Computational and Theoretical Investigations of Cyclohexyl Cyclopentyl Dimethoxysilane and Analogous Systems

Density Functional Theory (DFT) Studies on Adsorption and Interaction Energies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the interactions between external donors, such as cyclohexyl(cyclopentyl)dimethoxysilane, and the components of the Ziegler-Natta catalyst, primarily the magnesium chloride (MgCl₂) support. These studies are crucial for understanding the stability and electronic properties of the catalyst surface when modified by the external donor.

Research on analogous dialkoxysilanes reveals that their adsorption onto the MgCl₂ surface is a key factor in their function. DFT calculations have been used to determine the adsorption energies of these silanes on different crystallographic surfaces of MgCl₂, such as the (104) and (110) planes. The interaction between the silane (B1218182) donor and the MgCl₂ support is primarily governed by the formation of coordinate bonds between the oxygen atoms of the methoxy (B1213986) groups and the magnesium centers on the surface.

Two primary modes of adsorption are typically considered: monodentate, where one methoxy group interacts with a single Mg site, and bidentate (or chelate), where both methoxy groups coordinate to one or two adjacent Mg centers. DFT studies on model silanes like dimethyldimethoxysilane on the MgCl₂ (110) surface suggest that bidentate adsorption is energetically more favorable, provided the surface coverage is low to moderate. At full coverage, steric hindrance may force a monodentate binding mode. This is particularly relevant for bulkier silanes like this compound.

Calculated Adsorption Energies of Model Silane Donors on MgCl₂ Surfaces

Silane DonorMgCl₂ SurfaceAdsorption ModeCalculated Adsorption Energy (kcal/mol)
Dimethyldimethoxysilane(110)Bidentate-25 to -35
Dimethyldimethoxysilane(104)Monodentate-15 to -20
Dicyclopentyldimethoxysilane (B162888) (analogue)(110)Bidentate (presumed)Estimated -30 to -40

These theoretical findings suggest that the cyclohexyl and cyclopentyl groups of this compound significantly influence its adsorption geometry and energy due to their steric bulk. This, in turn, affects the modification of the catalyst surface and its subsequent interaction with other components of the catalytic system, such as the cocatalyst and the monomer.

Molecular Modeling and Simulation of Stereochemical Environments at Active Sites

The primary role of external donors like this compound is to enhance the stereospecificity of the Ziegler-Natta catalyst, leading to the production of highly isotactic polypropylene (B1209903). libretexts.orglibretexts.org Molecular modeling and simulation techniques are employed to understand how these donors create a stereochemically controlled environment around the active titanium centers.

A widely accepted concept is the "three-site model" for Ziegler-Natta catalysts, which posits the existence of at least three types of active sites with varying degrees of stereospecificity. Molecular modeling studies suggest that external donors selectively poison or modify the non-stereospecific or weakly stereospecific sites, thereby increasing the proportion of polymer produced by the highly isospecific sites.

Simulations of the interaction between the external donor and the active sites provide insights into the geometric constraints imposed by the donor molecule. The bulky cyclohexyl and cyclopentyl groups of this compound are believed to sterically hinder the approach of the propylene (B89431) monomer to the active site in orientations that would lead to atactic or syndiotactic polymer chains. libretexts.org By controlling the coordination of the monomer, the external donor ensures a regular insertion pattern, resulting in a highly isotactic polymer.

The following table summarizes the proposed effects of external donors on the different types of active sites based on molecular modeling studies of analogous systems.

Proposed Effects of External Donors on Ziegler-Natta Active Sites

Active Site TypeCharacteristics without External DonorEffect of External Donor (e.g., this compound)
Highly IsospecificProduces highly isotactic polypropyleneLargely unaffected or activity may be slightly enhanced
Weakly IsospecificProduces moderately isotactic polypropyleneStereospecificity is increased through steric hindrance
AspecificProduces atactic polypropyleneSelectively poisoned or deactivated

These simulations, while not providing a complete dynamic picture of the polymerization process, offer valuable static models that explain the experimentally observed increase in polymer isotacticity in the presence of silane donors.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Silane External Donors

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. nih.gov In the context of Ziegler-Natta catalysis, QSAR can be a valuable tool for predicting the performance of new silane external donors and for understanding the structural features that govern their effectiveness.

A typical QSAR study for silane external donors would involve the following steps:

Data Set Selection: A series of silane donors with varying structural features (e.g., different alkyl and alkoxy groups) and their corresponding experimental data (e.g., catalyst activity, polymer isotacticity) are collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each silane molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the calculated descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a compound like this compound, relevant descriptors in a QSAR model would likely include:

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness of the cyclohexyl and cyclopentyl groups.

Electronic Descriptors: Dipole moment, partial charges on the silicon and oxygen atoms, and energies of the frontier molecular orbitals (HOMO and LUMO).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

While specific QSAR studies focusing on this compound are scarce in the public domain, the principles of QSAR are widely applicable. A hypothetical QSAR equation for predicting polymer isotacticity based on the structure of silane donors might take the general form:

Isotacticity = c₀ + c₁ * (Steric Descriptor) - c₂ * (Electronic Descriptor) + ...

where the coefficients (c₀, c₁, c₂) are determined by the regression analysis. Such models can guide the synthesis of novel silane donors with potentially superior performance.

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a silane external donor is fundamental to its ability to interact with the catalyst components. Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule and for identifying the orbitals involved in chemical bonding and intermolecular interactions.

The key feature of an external donor is its ability to donate electron density to the Lewis acidic sites on the MgCl₂ surface. The lone pair electrons on the oxygen atoms of the methoxy groups in this compound are the primary sites for this donation. The energy of the Highest Occupied Molecular Orbital (HOMO) is a critical parameter in this context. A higher HOMO energy generally indicates a greater ability to donate electrons.

Computational studies on analogous silanes allow for the visualization and energy calculation of the molecular orbitals. The HOMO is typically localized on the oxygen atoms, confirming their role as the primary donor sites. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, is usually centered on the silicon atom and the attached alkyl/cycloalkyl groups. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the molecule.

The electronic properties of the cyclohexyl and cyclopentyl groups also play a role. While primarily contributing to the steric bulk, their electron-donating or -withdrawing nature can subtly influence the electron density on the silicon and oxygen atoms, thereby modulating the donor strength of the molecule. Electronic structure calculations can quantify these effects. nih.gov

A qualitative summary of the electronic contributions of the different fragments of this compound is presented in the table below.

Qualitative Electronic Contributions of Molecular Fragments

Molecular FragmentPrimary Electronic RoleInfluence on Donor Properties
-OCH₃ (Methoxy) groupsPrimary electron-donating centers (Lewis basicity)Directly involved in coordination to MgCl₂
Si (Silicon) atomCentral atom, influences orbital energiesMediates the electronic effects of the organic groups
Cyclohexyl and Cyclopentyl groupsInductive effects and steric influenceModulate the electron density on the donor atoms and control the stereochemistry

Future Research Directions and Advanced Methodological Prospects for Cyclohexyl Cyclopentyl Dimethoxysilane

Innovations in Synthesis Toward Enhanced Purity and Scalability

Future research into the synthesis of Cyclohexyl(cyclopentyl)dimethoxysilane is focused on developing more efficient, scalable, and cost-effective methods that deliver high-purity products. Current industrial production often relies on multi-step processes that can be resource-intensive and may generate significant waste streams. Innovations are anticipated in several key areas to address these limitations.

One promising direction is the refinement of Grignard-based synthetic routes. While the Grignard reagent method is a foundational technique in organosilicon chemistry, future work will likely concentrate on solventless, one-step processes. google.com Such approaches can simplify operations, reduce reaction times, and minimize the use of volatile organic solvents, aligning with green chemistry principles. Research could explore novel catalysts for the Grignard reaction, such as more efficient iodine, iodide, or bromide-based initiators, to improve the yield and conversion rates of precursors like methyltrimethoxysilane (B3422404). google.com

Another area of innovation lies in the development of novel catalytic systems for hydrosilylation or alkoxy exchange reactions. google.com For instance, exploring alternative, cheaper, and more robust catalysts than the traditionally used platinum could lower production costs. Nickel catalysts have shown potential in similar silicon-hydrogen addition processes, offering high yields under specific pressure and temperature conditions. google.com Further investigation into catalyst optimization and reaction engineering will be crucial for achieving industrial scalability.

The table below outlines potential synthetic routes that could be optimized for enhanced purity and scalability.

Synthetic Route Key Precursors Potential Innovations Anticipated Benefits
Grignard ReactionCyclopentyl/Cyclohexyl Halide, Magnesium, Dichlorodimethylsilane, Methanol (B129727)Solventless one-step synthesis, advanced initiators (e.g., iodine mixtures). google.comReduced waste, simplified process, higher yield.
HydrosilylationCyclohexene (B86901), Cyclopentene, Dimethoxysilane (B13764172)Development of non-platinum group metal catalysts (e.g., Nickel-based). google.comLower catalyst cost, improved process economics.
Alkoxy ExchangeCyclopentyltrichlorosilane, Cyclohexanol, MethanolOptimized reaction conditions (temperature, molar ratios) to drive equilibrium towards the desired product. google.comHigh yield and purity.

Furthermore, continuous flow manufacturing processes present a significant opportunity for scalability. These systems can offer superior control over reaction parameters, leading to more consistent product quality and higher purity. Integrating advanced purification techniques, such as reactive distillation or membrane separation, directly into a continuous process could streamline production and reduce downstream processing costs.

Tailored Optimization of Catalytic Systems for Specific Polymer Properties

This compound serves as an external electron donor (EED) in Ziegler-Natta catalyst systems, playing a critical role in determining the final properties of polypropylene (B1209903). mdpi.commdpi.com Future research will focus on the tailored optimization of these catalyst systems to produce polymers with highly specific and advanced properties.

The steric bulk and electronic effects of the cyclohexyl and cyclopentyl groups are key to controlling the stereoselectivity of the catalyst, which in turn dictates properties like isotacticity, stiffness, and melting point of the resulting polymer. mdpi.com By systematically modifying the interaction between the silane (B1218182) donor, the titanium-based catalyst, the magnesium chloride support, and the organoaluminum co-catalyst, researchers can fine-tune polymer microstructures. wikipedia.orgippi.ac.ir

A primary goal is to design catalyst-donor pairs that exhibit high activity and excellent hydrogen sensitivity. mdpi.comresearchgate.net High hydrogen sensitivity allows for precise control over the polymer's molecular weight and melt flow rate (MFR), which is crucial for manufacturing products with specific processing characteristics, such as high-flow injection molding grades or high-strength fibers. mdpi.com Research has shown that novel cycloalkoxy silane donors can improve hydrogen sensitivity compared to commercial EEDs like cyclohexyl(methyl)dimethoxysilane. mdpi.com

The following table illustrates how different types of silane donors can influence key polypropylene properties, providing a basis for future optimization studies involving this compound.

External Donor Type Key Structural Feature Effect on Catalyst Resulting Polymer Property
Dicyclopentyldimethoxysilane (B162888)Two bulky cycloalkyl groupsHigh stereoselectivityHigh isotacticity, high molecular weight. researchgate.net
DiisobutyldimethoxysilaneBranched alkyl groupsGood hydrogen sensitivity, high activity. researchgate.netControlled MFR, good overall performance. researchgate.net
Cyclohexyl(methyl)dimethoxysilaneOne cycloalkyl, one small alkyl groupGood hydrogen sensitivity for low melt-index PP. researchgate.netAdjustable isotacticity. researchgate.net
Novel Cycloalkoxy SilanesNew ring structuresFormation of new isospecific active centers. mdpi.comHigher MFR, lower average molecular weight. mdpi.com

Future investigations will explore the precise molar ratios of the silane donor to the titanium and aluminum components to maximize catalyst performance. google.com This optimization will enable the production of polypropylene grades with tailored combinations of stiffness, impact strength, and clarity for specialized applications.

Advanced Spectroscopic and Microscopic Characterization of Catalyst-Donor Interactions

A deeper understanding of the interactions between this compound, the catalyst surface, and the co-catalyst at a molecular level is essential for rational catalyst design. Future research will increasingly rely on advanced analytical techniques to elucidate these complex relationships.

High-resolution microscopy techniques are crucial for visualizing the morphology of the catalyst support and the active catalyst particles. wiley.com Environmental Scanning Electron Microscopy (ESEM) and Atomic Force Microscopy (AFM) can provide detailed insights into the internal porous structure of the catalyst. wiley.com By comparing the morphology of the magnesium chloride support before and after catalyst synthesis and donor addition, researchers can understand how the silane influences the distribution of active sites. X-ray microscopy (XRM) can further confirm the preservation of the porous morphology during preparation. wiley.com Such studies help connect the physical structure of the catalyst to its performance in polymerization. wiley.com

Spectroscopic methods will be employed to probe the chemical state and coordination environment of the active centers. Soft X-ray Emission Spectrometry (SXES) is a powerful tool for analyzing the outermost shell electrons of titanium, providing direct information on the chemical bonding state of the active sites. ippi.ac.ir Studies have shown that treatment with an organoaluminum co-catalyst alters the Ti electronic structure, and SXES can detect these changes, correlating them with catalytic activity. ippi.ac.ir Future work could apply SXES to systems using this compound to understand how this specific donor modulates the electronic properties of the Ti centers.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy will also play a vital role. By using techniques like solid-state ¹³C-NMR, researchers can study the interaction between the silane donor and the magnesium chloride surface, providing insights into the nature of the adsorbed species and their influence on the formation of active sites. ippi.ac.ir

Exploration of this compound in Novel Olefin and Co-Polymerization Systems

While this compound is primarily associated with polypropylene production using Ziegler-Natta catalysts, its potential in other polymerization systems remains a fertile ground for future research. The unique steric and electronic properties of this donor could prove advantageous in the synthesis of novel polymers and co-polymers.

One area of exploration is its use with new generations of single-site catalysts, such as metallocenes or post-metallocene systems. wikipedia.org While these catalysts are often used without traditional external donors, the introduction of a silane modifier could offer a new mechanism for controlling polymer microstructure, molecular weight distribution, and the incorporation of co-monomers. This could lead to the development of specialty polyolefins with unprecedented property combinations.

Furthermore, the role of this silane in co-polymerization reactions warrants investigation. google.com For example, in the production of ethylene-propylene copolymers, the donor could influence the relative reactivity of the monomers, thereby controlling the composition and sequence distribution of the resulting polymer chain. This could enable the synthesis of advanced elastomers and plastomers with tailored flexibility, toughness, and thermal properties. Research into its application in the polymerization of other alpha-olefins, such as 1-butene (B85601) or 1-hexene, could also unlock new classes of materials. wikipedia.org

The development of novel catalyst systems based on more abundant and less toxic metals, such as iron and cobalt, is an active area of research. rsc.org Investigating the compatibility and potential synergistic effects of this compound with these emerging catalyst platforms could represent a significant breakthrough, leading to more sustainable and economical polymerization processes.

Integration of Machine Learning and Data-Driven Approaches for Rational Donor Design

The traditional approach to catalyst and donor development often relies on empirical, trial-and-error methods. researchgate.net The integration of machine learning (ML) and data-driven approaches promises to revolutionize this process, enabling the rational design of new, high-performance silane donors like this compound. rsc.org

By building comprehensive databases from experimental and computational data, researchers can train ML models to predict the performance of a catalyst system based on the molecular structure of the donor. aalto.fiarxiv.org These models can identify complex quantitative structure-property relationships that are not immediately obvious to human researchers. researchgate.net For instance, an ML model could predict the resulting polymer's isotacticity or melt flow rate based on descriptors of the silane's molecular size, shape, and electronic properties. rsc.org

These predictive models can then be used to virtually screen vast libraries of potential donor molecules, identifying the most promising candidates for synthesis and experimental validation. researchgate.net This data-driven workflow significantly accelerates the discovery process and reduces the cost associated with extensive experimental screening. researchgate.netrsc.org

Explainable AI techniques, such as SHAP (Shapley Additive Explanations), can provide insights into why a model makes a certain prediction, revealing the key molecular features that drive catalytic performance. rsc.org This knowledge can then guide the de novo design of entirely new donor structures with optimized characteristics. nih.gov The ultimate goal is to create a closed-loop system where machine learning algorithms suggest new donor candidates, which are then synthesized and tested, with the results feeding back into the model to continuously improve its predictive power. researchgate.net This synergy between data science and experimental chemistry will be instrumental in designing the next generation of silane donors for tailored polymer synthesis. researchgate.net

Q & A

Q. How to design accelerated aging studies to predict the long-term stability of this compound under ambient storage?

  • Methodological Answer : Use Arrhenius modeling with elevated temperatures (40–60°C) and periodic sampling (HPLC for degradation products). Monitor humidity-controlled environments (10–60% RH) to assess hydrolysis pathways. Compare activation energies with literature values for analogous silanes .

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